rac 2-Linolenoyl-3-chloropropanediol-d5

Description

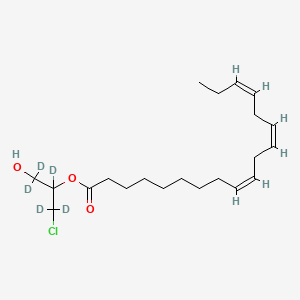

rac 2-Linolenoyl-3-chloropropanediol-d5 is a deuterium-labeled chloropropanediol fatty acid ester. Its structure comprises a 3-chloropropanediol backbone esterified with linolenic acid (an omega-3 polyunsaturated C18:3 fatty acid) at the 2-position. The "rac" designation indicates a racemic mixture of enantiomers, while the "-d5" suffix denotes five deuterium atoms replacing hydrogens, typically at specific positions to ensure isotopic distinction. This compound is primarily used as an internal standard in mass spectrometry (MS)-based quantification of chloropropanediol esters (MCPDEs), contaminants often formed during food processing .

Properties

Molecular Formula |

C21H35ClO3 |

|---|---|

Molecular Weight |

376.0 g/mol |

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D |

InChI Key |

YAOHGBOXDTYIHW-IMUSMWQLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 2-Linolenoyl-3-chloropropanediol-d5 typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium atoms. Common reagents used in this process include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The use of stable isotope-labeled compounds in industrial settings is typically limited to research and development applications .

Chemical Reactions Analysis

Types of Reactions

rac 2-Linolenoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or hydroperoxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia

Major Products Formed

Oxidation: Epoxides, hydroperoxides.

Reduction: Alcohols.

Substitution: Hydroxy or amino derivatives

Scientific Research Applications

rac 2-Linolenoyl-3-chloropropanediol-d5 is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in studies of lipid metabolism and signaling pathways.

Medicine: Investigated for its potential role in modulating inflammatory responses and as a biomarker for certain diseases.

Industry: Utilized in the development of analytical methods for detecting and quantifying lipid compounds

Mechanism of Action

The mechanism of action of rac 2-Linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The compound can be metabolized to form various bioactive lipids that interact with specific molecular targets, such as enzymes and receptors involved in inflammation and cell signaling. The deuterium labeling allows for precise tracking and quantification of the compound and its metabolites in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The primary structural variations among chloropropanediol-d5 analogs lie in their fatty acid substituents and deuterium labeling patterns. Key examples include:

*Molecular formulas and weights inferred from related compounds in , and 7.

Key Observations:

- Unsaturated chains (e.g., linolenoyl, C18:3) increase oxidative instability but enhance relevance in studying lipid peroxidation byproducts .

- Deuterium Labeling: All analogs use deuterium to minimize isotopic interference in MS, ensuring accurate quantification of non-labeled MCPDEs in food matrices .

Research Findings and Trends

- Quantification Accuracy : Deuterated analogs reduce matrix effects in LC-MS/MS, achieving detection limits as low as 0.1 µg/kg in edible oils .

- Structural Influence on Chromatography : Longer unsaturated chains (e.g., C18:3) exhibit longer retention times in reversed-phase HPLC, aiding isomer separation .

- Regulatory Relevance: The European Food Safety Authority (EFSA) mandates MCPDE monitoring in processed foods, driving demand for certified standards like this compound .

Biological Activity

rac 2-Linolenoyl-3-chloropropanediol-d5 is a synthetic lipid compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and functional capabilities. This compound, characterized by the incorporation of deuterium atoms, offers enhanced utility in analytical techniques such as mass spectrometry. Its biological activity is particularly significant in studies involving lipid metabolism, membrane dynamics, and cellular signaling pathways.

- Molecular Formula : C21H36D5ClO3

- Molecular Weight : 382.03 g/mol

- CAS Number : 1346602-55-8

The presence of deuterium atoms in the molecular structure enhances the compound's stability and provides distinct mass signatures that are beneficial for metabolic studies.

The biological activity of this compound can be attributed to its interaction with cellular membranes and lipid-protein interactions. The chloropropanediol moiety allows for various nucleophilic substitution reactions, influencing membrane fluidity and permeability, which are critical for cellular processes such as signal transduction and transport mechanisms.

Membrane Dynamics

Research indicates that this compound affects membrane properties, leading to alterations in fluidity and permeability. These changes can impact:

- Signal Transduction : Modifications in membrane dynamics can enhance or inhibit signaling pathways crucial for cellular responses.

- Lipid Metabolism : The compound's incorporation into lipid bilayers allows for detailed studies on how lipids influence metabolic pathways.

Case Studies

- Lipid Interaction Studies :

- A study utilized this compound to investigate its integration into cell membranes using fluorescence microscopy. Results showed significant alterations in membrane fluidity, suggesting a potential role in modulating lipid raft formation.

- Metabolic Tracing :

- In a metabolic study, this compound was used as a tracer to follow lipid metabolism in cultured cells. The deuterated nature of the compound allowed researchers to distinguish between endogenous and exogenous lipid sources effectively.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| rac 1-Palmitoyl-2-linoleoyl-3-chloropropanediol | Contains linoleic acid; different biological behaviors |

| rac 1-Palmitoyl-3-chloropropanediol | Lacks the linolenic acid moiety; simpler structure |

| rac 1-Palmitoyl-2-linolenoyl-3-chloropropanediol | Incorporates linolenic acid; distinct properties |

Applications in Research

The unique properties of this compound make it a valuable tool in various fields:

- Biochemical Research : Used extensively to study lipid behavior and interactions within biological systems.

- Pharmaceutical Development : Investigated for potential therapeutic applications targeting lipid-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.